![molecular formula C12H19ClO3 B14419666 7-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane CAS No. 82979-29-1](/img/structure/B14419666.png)
7-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure includes a bicyclo[4.1.0]heptane ring system with a 1-chloro-2,2,2-trimethoxyethylidene substituent, making it a subject of interest for synthetic chemists and researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane typically involves the use of the Simmons–Smith reaction. This reaction is a cyclopropanation process that uses an organozinc carbenoid to react with an alkene, forming a cyclopropane ring. For this compound, the reaction involves cyclohexene, diiodomethane, and a zinc-copper couple (as iodomethylzinc iodide, ICH₂ZnI) to yield the bicyclo[4.1.0]heptane structure .
Industrial Production Methods
The use of alternative reagents such as dibromomethane or diazomethane and zinc iodide can also be considered to reduce costs and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
7-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
7-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of biochemical pathways and enzyme interactions.
Industry: It can be used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane involves its interaction with molecular targets and pathways within biological systems. The compound’s bicyclic structure allows it to fit into specific enzyme active sites, potentially inhibiting or modifying enzyme activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Norbornane (Bicyclo[2.2.1]heptane): Similar bicyclic structure but lacks the 1-chloro-2,2,2-trimethoxyethylidene substituent.
Bicyclo[3.3.1]nonane: Another bicyclic compound with a different ring system.
Bicyclo[2.2.2]octane: Features a different arrangement of carbon atoms in the bicyclic structure.
Uniqueness
7-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane is unique due to its specific substituent and bicyclic structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
82979-29-1 |
|---|---|
Formule moléculaire |
C12H19ClO3 |
Poids moléculaire |
246.73 g/mol |
Nom IUPAC |
7-(1-chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane |
InChI |
InChI=1S/C12H19ClO3/c1-14-12(15-2,16-3)11(13)10-8-6-4-5-7-9(8)10/h8-9H,4-7H2,1-3H3 |
Clé InChI |
CDUURUAYHYTUHA-UHFFFAOYSA-N |
SMILES canonique |
COC(C(=C1C2C1CCCC2)Cl)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


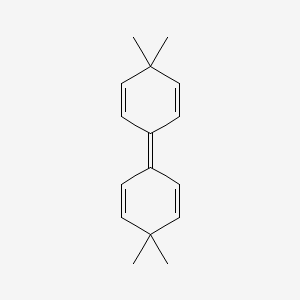
![4-Ethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14419586.png)
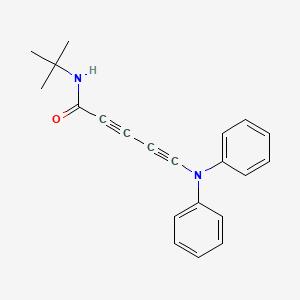

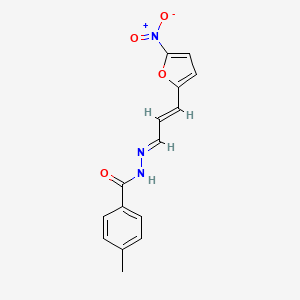
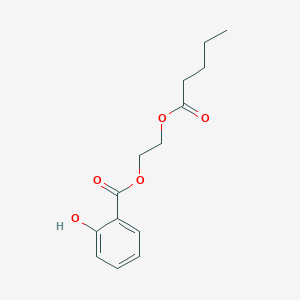
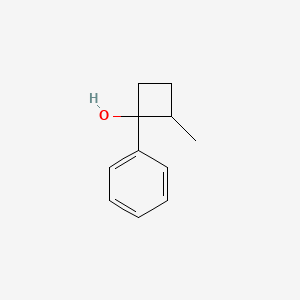
![1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene](/img/structure/B14419631.png)
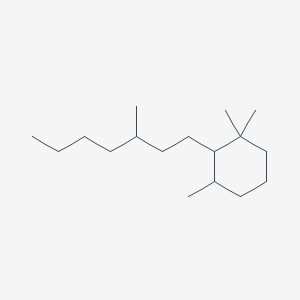
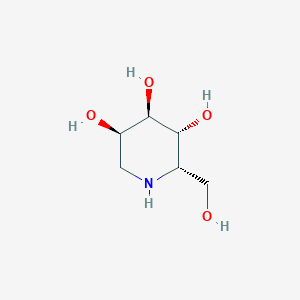
![3-[(2-Methoxyphenyl)methyl]-1-methylquinoxalin-2(1H)-one](/img/structure/B14419648.png)
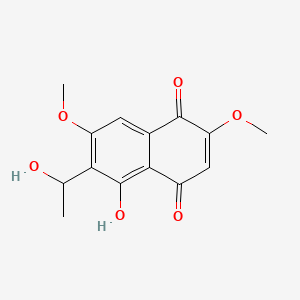
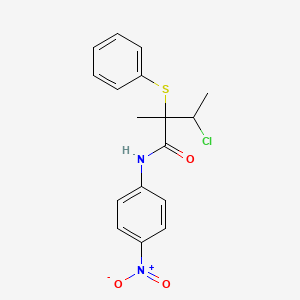
![2-([1,1'-Biphenyl]-4-yl)-2-pentyl-1H-indene-1,3(2H)-dione](/img/structure/B14419664.png)
